N-Fmoc-4-amino-2-chlorobenzoic acid

Description

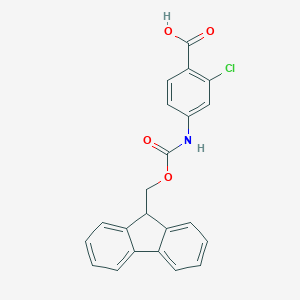

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXAGPZCPKDNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590509 | |

| Record name | 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186320-13-8 | |

| Record name | 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Fmoc-4-amino-2-chlorobenzoic Acid: A Technical Guide for Advanced Synthesis

Foreword: Unlocking Molecular Complexity

In the landscape of modern drug discovery and peptide science, the ability to introduce unique structural motifs is paramount. N-Fmoc-4-amino-2-chlorobenzoic acid emerges as a sophisticated building block, offering researchers a strategic tool for crafting novel peptides, peptidomimetics, and complex molecular architectures. Its rigid, substituted aromatic core provides a scaffold to enforce specific conformations, a critical factor in modulating biological activity. The strategic placement of the chloro- substituent and the versatile amino and carboxylic acid functionalities make it a valuable asset in structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in cutting-edge research, designed for the discerning scientist in drug development and chemical biology.

Core Molecular Attributes

This compound is a derivative of 4-aminobenzoic acid, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a chlorine atom is substituted at the 2-position of the benzene ring.[1] This unique combination of functional groups imparts specific chemical properties that are highly advantageous in organic synthesis.

Structural and Physicochemical Properties

The key physicochemical properties of the parent molecule, 4-amino-2-chlorobenzoic acid, are summarized in the table below. The addition of the bulky, hydrophobic Fmoc group significantly alters these properties, increasing the molecular weight and lipophilicity, which in turn affects its solubility and handling characteristics.

| Property | Value (for 4-amino-2-chlorobenzoic acid) | Reference |

| CAS Number | 2457-76-3 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| Molecular Weight | 171.58 g/mol | [2] |

| Melting Point | 211 °C (decomposes) | [2] |

| Appearance | Tan to yellow powder | |

| IUPAC Name | 4-amino-2-chlorobenzoic acid | [3] |

Note: The properties of this compound will differ, particularly in molecular weight (393.83 g/mol ) and melting point.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is a two-stage process. First, the precursor, 4-amino-2-chlorobenzoic acid, is synthesized. This is followed by the protection of the amino group with the Fmoc moiety.

Stage 1: Synthesis of 4-Amino-2-chlorobenzoic Acid

The most common route to 4-amino-2-chlorobenzoic acid is through the reduction of 2-chloro-4-nitrobenzoic acid.

This protocol describes a catalytic reduction method.

Materials:

-

2-Chloro-4-nitrobenzoic acid

-

Sodium borohydride (NaBH₄)

-

Silver nitrate (AgNO₃)

-

Montmorillonite (MMT) clay

-

Potassium hydroxide (KOH)

-

Isopropanol

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Catalyst Preparation: An Ag/MMT catalyst is prepared by adding NaBH₄ (1 mmol) to a solution of a silver salt in methanol at room temperature and stirring for 2 hours to reduce Ag(+) to Ag(0). The resulting Ag/MMT catalyst is then filtered and washed with methanol.

-

Reduction Reaction: In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt%).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the catalyst is removed by filtration. The filtrate is then acidified to precipitate the product, which can be collected by filtration and recrystallized from a suitable solvent system like ethanol/water.

Stage 2: N-Fmoc Protection

The second stage involves the protection of the amino group of 4-amino-2-chlorobenzoic acid using Fmoc-Cl or Fmoc-OSu.

This protocol is a general method for the Fmoc protection of amino acids and can be adapted for 4-amino-2-chlorobenzoic acid.

Materials:

-

4-Amino-2-chlorobenzoic acid

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dioxane or a similar organic solvent

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4-amino-2-chlorobenzoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath with vigorous stirring.

-

Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl to precipitate the this compound.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectral Data

The following tables provide predicted NMR data for the core 4-amino-2-chlorobenzoic acid structure. The addition of the Fmoc group will introduce characteristic signals for the fluorenyl moiety (typically in the aromatic region around 7.2-7.8 ppm for protons and a series of signals in the aromatic region of the ¹³C spectrum) and the methylene and carbonyl carbons of the methoxycarbonyl linker.

Table 1: Predicted ¹H NMR Spectral Data for the 4-Amino-2-chlorobenzoic Acid Moiety [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 | d | ~8.5 | H-6 |

| ~6.7 | d | ~2.0 | H-3 |

| ~6.5 | dd | ~8.5, ~2.0 | H-5 |

| ~4.0-6.0 | br s | - | -NH₂ |

| ~11.0-13.0 | br s | - | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data for the 4-Amino-2-chlorobenzoic Acid Moiety [4]

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~152 | C-4 |

| ~138 | C-2 |

| ~132 | C-6 |

| ~118 | C-1 |

| ~115 | C-5 |

| ~113 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands [4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch of -COOH |

| ~3400-3300 | Medium | N-H stretch (Fmoc-protected amine) |

| ~1720-1700 | Strong | C=O stretch of Fmoc urethane |

| ~1680 | Strong | C=O stretch of -COOH |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretches |

| ~1250 | Medium | C-N stretch |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of the parent 4-amino-2-chlorobenzoic acid shows a characteristic molecular ion peak.

Table 4: Major Mass Spectrometry Peaks for 4-Amino-2-chlorobenzoic Acid [4]

| m/z | Relative Intensity | Assignment |

| 171/173 | High | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 154/156 | Medium | [M-OH]⁺ |

| 126/128 | Medium | [M-COOH]⁺ |

For this compound, the molecular ion peak would be expected at m/z 393/395. Fragmentation would likely involve the loss of the Fmoc group.

Applications in Research and Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a non-natural amino acid building block.[2]

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] This orthogonality to the acid-labile side-chain protecting groups and resin linkers is a cornerstone of modern SPPS.

Caption: General workflow for incorporating this compound in SPPS.

The incorporation of this building block introduces a rigid, substituted aromatic ring into the peptide backbone. This can be used to:

-

Induce specific secondary structures: The steric bulk of the substituted ring can force the peptide chain to adopt a particular conformation.

-

Modulate biological activity: The electronic properties of the chloro-substituent and the aromatic ring can influence binding to biological targets.

-

Enhance metabolic stability: The non-natural amino acid can confer resistance to enzymatic degradation.

As a Rigid Linker in Bioconjugation

The defined geometry of the benzoic acid core makes this compound a candidate for use as a rigid linker in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs). Rigid linkers maintain a fixed distance between the conjugated molecules, which can be crucial for optimal biological activity.[7]

Caption: Conceptual use of this compound as a rigid linker.

Synthesis of Bioactive Derivatives

Derivatives of aminobenzoic acids are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[8] While specific studies on the biological activity of derivatives of this compound are limited, the parent scaffold is a valuable starting point for the synthesis of novel therapeutic agents. Future research could focus on the synthesis and biological evaluation of amides, esters, and other derivatives.

Safety and Handling

The safety precautions for this compound are expected to be similar to those for its parent compound, 4-amino-2-chlorobenzoic acid.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid inhalation of dust.

Future Perspectives

This compound is a powerful tool for chemists and drug discovery scientists. While its primary application is in peptide synthesis, its potential as a rigid linker and as a scaffold for novel therapeutics is an exciting area for future exploration. The development of new synthetic methodologies and the biological evaluation of its derivatives will undoubtedly expand the utility of this versatile building block. Further research is needed to obtain comprehensive experimental spectroscopic data and to explore its full potential in medicinal chemistry.

References

-

Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

2 - Supporting Information. Available from: [Link]

-

4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem. Available from: [Link]

-

(PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study - ResearchGate. Available from: [Link]

-

Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed. Available from: [Link]

-

4-Amino-2-chlorobenzoic acid - PMC. Available from: [Link]

-

2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. Available from: [Link]

-

First synthesis and biological evaluation of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines as inhibitors of TNF-α and IL-6 - PubMed. Available from: [Link]

-

In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - MDPI. Available from: [Link]

-

(a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... - ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone - JOCPR. Available from: [Link]

-

New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - MDPI. Available from: [Link]

-

Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials - Chemical Society Reviews (RSC Publishing). Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. Available from: [Link]

-

Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides - Bio-Synthesis. Available from: [Link]

-

The Effects of Linker Length and Flexibility on Fc-Fusion Proteins - DASH (Harvard). Available from: [Link]

-

Solved Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com. Available from: [Link]

-

The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. Available from: [Link]

-

2-Amino-4-chlorobenzoic acid - PMC. Available from: [Link]

-

FMOC STANDARD AMINO ACIDS - Iris Biotech GmbH. Available from: [Link]

Sources

- 1. This compound | RUO | Supplier [benchchem.com]

- 2. 4-Amino-2-chlorobenzoic acid 97 2457-76-3 [sigmaaldrich.com]

- 3. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of N-Fmoc-4-amino-2-chlorobenzoic acid from 2-chloro-4-nitrobenzoic acid

Introduction

N-Fmoc-4-amino-2-chlorobenzoic acid is a valuable non-canonical amino acid building block crucial in the fields of medicinal chemistry and drug development. Its unique trifunctional structure—featuring a carboxylic acid, a chloro substituent, and a protected amine—makes it a versatile scaffold for synthesizing complex peptides and small molecule therapeutics.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is particularly advantageous due to its stability in acidic conditions and its facile, base-labile cleavage, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3]

This guide provides a comprehensive, field-proven walkthrough for the synthesis of this key intermediate, starting from the readily available precursor, 2-chloro-4-nitrobenzoic acid. The synthesis is a robust two-step process involving the selective reduction of a nitro group followed by the protection of the newly formed amine. We will delve into the mechanistic rationale behind procedural choices, compare alternative methodologies, and provide detailed, self-validating protocols designed for practical application by researchers and process chemists.

Chapter 1: The Synthetic Pathway: A Strategic Overview

The conversion of 2-chloro-4-nitrobenzoic acid to its N-Fmoc protected amino derivative is fundamentally a sequence of reduction and protection. The strategic imperative is to execute these transformations with high chemoselectivity, ensuring that the chloro and carboxylic acid functionalities remain intact throughout the synthesis.

The core transformation involves the reduction of the aromatic nitro group to a primary amine.[1] This is the most critical step, as harsh conditions can lead to undesired side reactions, such as hydro-dehalogenation (loss of the chlorine atom).[1] Subsequently, the resulting 4-amino-2-chlorobenzoic acid is protected with an Fmoc group to yield the final product. This protection is essential to prevent the nucleophilic amine from participating in subsequent coupling reactions where the carboxylic acid is the intended reactive site.

Sources

An In-Depth Technical Guide to the Physical Properties and Appearance of N-Fmoc-4-amino-2-chlorobenzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical characteristics of N-Fmoc-4-amino-2-chlorobenzoic acid. As a crucial building block in peptide synthesis and medicinal chemistry, a thorough understanding of its properties is paramount for its effective application, storage, and quality control.

Introduction and Chemical Identity

N-(9-fluorenylmethoxycarbonyl)-4-amino-2-chlorobenzoic acid, commonly abbreviated as this compound, is a derivative of 4-aminobenzoic acid. The attachment of the Fmoc (9-fluorenylmethoxycarbonyl) group to the amino function is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] This protecting group is base-labile, providing an orthogonal protection strategy that allows for the construction of complex peptide chains with high fidelity.[1][2] The chloro-substitution on the benzoic acid ring further modifies the electronic and steric properties of the molecule, making it a unique building block for creating novel peptides and small molecule therapeutics.

While specific peer-reviewed data for this compound (CAS 410737-01-4) is not extensively published, its properties can be reliably inferred from data on its parent amine, closely related isomers, and the well-established behavior of Fmoc-protected amino acids.

Key Identifiers:

-

Chemical Name: N-(9H-fluoren-9-ylmethoxycarbonyl)-4-amino-2-chlorobenzoic acid

-

Synonyms: Fmoc-4-amino-2-chlorobenzoic acid

-

CAS Number: 410737-01-4

-

Molecular Formula: C₂₂H₁₆ClNO₄

-

Molecular Weight: 393.82 g/mol

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a synthetic building block are critical determinants of its handling, reactivity, and purification profile. The data presented below are based on typical values for Fmoc-protected amino acids and information derived from structurally similar compounds.

| Property | Value | Source / Rationale |

| Appearance | White to off-white or light yellow solid/powder. | Based on supplier data for the parent amine and related Fmoc-compounds.[3] |

| Molecular Formula | C₂₂H₁₆ClNO₄ | Calculated from structure. |

| Molecular Weight | 393.82 g/mol | Calculated from atomic weights. |

| Melting Point | Expected >200 °C | Fmoc-amino acids are typically high-melting solids. The parent amine, 4-amino-2-chlorobenzoic acid, has a melting point of 211°C.[4] |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in alcohols; insoluble in water. | Fmoc-protected amino acids are generally soluble in polar aprotic solvents used in peptide synthesis.[5] |

| Purity (Typical) | ≥98% (HPLC) | High purity is essential for peptide synthesis to avoid the incorporation of impurities.[6] |

| Storage | Store at 2-8°C, desiccated, and protected from light. | Standard conditions to prevent degradation of the Fmoc group and hydrolysis. |

In-Depth Analysis and Causality

Appearance and Morphology: The off-white or light-yellow coloration is common for complex organic molecules and can be attributed to trace impurities or the inherent electronic properties of the conjugated aromatic systems. The material is supplied as a crystalline or amorphous powder, which influences its dissolution rate. A finer powder will have a greater surface area and dissolve more rapidly, which is advantageous for solution-phase reactions and stock solution preparation.

Melting Point: A sharp melting point is a primary indicator of high purity. For Fmoc-amino acids, a high melting point is expected due to the rigid, planar nature of the fluorenyl and benzoic acid rings, which allows for efficient crystal lattice packing. The presence of impurities typically results in a depressed and broadened melting point range.

Solubility Profile: The large, nonpolar fluorenyl group dominates the solubility characteristics, rendering the molecule insoluble in water. Its solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) is essential for its use in solid-phase peptide synthesis, where these solvents are used to facilitate the coupling reactions.[5] The carboxylic acid moiety provides some polarity, but not enough to overcome the hydrophobicity of the Fmoc group.

Methodologies for Physicochemical Characterization

To ensure the quality and identity of this compound, a series of standardized analytical tests must be performed. These protocols form a self-validating system for quality control.

Caption: Workflow for the characterization of incoming raw material.

Visual Inspection

-

Objective: To confirm the physical appearance of the material.

-

Methodology:

-

Place a small, representative sample of the powder on a clean, white watch glass.

-

Observe the sample under bright, neutral lighting against a white background.

-

Record the color (e.g., white, off-white, light yellow) and form (e.g., crystalline, amorphous powder).

-

-

Causality: This is the first-line check. Any significant deviation from the expected appearance (e.g., discoloration, clumps) could indicate contamination, degradation, or improper storage.

Melting Point Determination

-

Objective: To determine the melting range as an indicator of purity.

-

Methodology:

-

Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).

-

Finely crush a small amount of the sample powder.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the apparatus.

-

Heat rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

-

Causality: A slow heating rate near the melting point is crucial for thermal equilibrium, ensuring an accurate reading. A broad melting range (>2°C) suggests the presence of impurities, which disrupt the crystal lattice structure.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of the compound and identify any related impurities.

-

Methodology:

-

System Preparation: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., DMF or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector, typically at wavelengths relevant to the Fmoc group (e.g., 265 nm, 301 nm).

-

Data Processing: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

-

Trustworthiness: The system must be validated with a system suitability test before analysis. Impurities such as the free amino acid or dipeptide formations can be identified by their retention times relative to the main compound.[6] High purity (typically ≥98%) is critical to prevent the synthesis of truncated or modified peptides.[6]

Conclusion

This compound is a specialized building block whose physical properties are consistent with those of other high-purity Fmoc-protected amino acids. It is a high-melting, crystalline solid with characteristic solubility in polar aprotic solvents. Rigorous analytical characterization via melting point determination, HPLC, and visual inspection is essential to validate its identity and purity, thereby ensuring its successful application in the synthesis of novel peptides and complex organic molecules for research and drug development.

References

-

ResearchGate. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]

-

ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of N-Fmoc-4-amino-2-chlorobenzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Toolkit of Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of modern peptide chemistry, enabling the routine construction of complex peptide sequences. The strategic incorporation of unnatural amino acids (UAAs) into these sequences has emerged as a transformative approach in drug discovery and materials science.[1][2][3][4] UAAs provide a powerful tool to modulate the physicochemical properties of peptides, enhancing proteolytic stability, improving membrane permeability, and introducing novel functionalities to fine-tune biological activity and target selectivity.[1][][6]

This guide focuses on N-Fmoc-4-amino-2-chlorobenzoic acid, a unique aromatic UAA. Its rigid benzene scaffold, combined with an electron-withdrawing chlorine atom ortho to the carboxylic acid, presents both distinct opportunities and specific synthetic challenges. The presence of the halogen can introduce the potential for halogen bonding, a non-covalent interaction of increasing interest in rational drug design, while the overall structure can impart significant conformational constraint and metabolic resistance.[][7][8]

As Senior Application Scientists, our objective is to provide not just a protocol, but a strategic framework for the successful incorporation of this sterically hindered and electronically modified building block into your peptide sequences using Fmoc-based SPPS.

Physicochemical Profile and Structure

Understanding the properties of this compound is critical for anticipating its behavior in SPPS. The ortho-chloro substituent significantly influences the molecule's reactivity. It increases the acidity of the carboxylic acid proton while sterically hindering the approach of activating reagents and the incoming nucleophilic amine on the resin.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Data

| Property | Value (4-Amino-2-chlorobenzoic acid) | Value (this compound) | Source |

|---|---|---|---|

| Molecular Formula | C₇H₆ClNO₂ | C₂₂H₁₆ClNO₄ | [9] |

| Molecular Weight | 171.58 g/mol | 393.82 g/mol | [9] |

| Appearance | White to light brown powder | White to off-white powder | [10] |

| Melting Point | 211-216 °C (decomposes) | >220 °C (typical for Fmoc-AAs) | [9] |

| CAS Number | 2457-76-3 | N/A (Derivative) |[9] |

The General Fmoc-SPPS Workflow

Fmoc-based SPPS is a cyclical process that sequentially adds amino acids to a growing peptide chain anchored to a solid support.[11][12] Each cycle consists of two primary chemical steps: the removal of the temporary N-α-Fmoc protecting group and the coupling of the next Fmoc-protected amino acid. The mild, base-labile nature of the Fmoc group makes this strategy highly compatible with acid-sensitive linkers and side-chain protecting groups.[13]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. biosynth.com [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-氨基-2-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Amino-2-chlorobenzoic acid | 2457-76-3 [chemicalbook.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Guide to the Efficient Coupling of N-Fmoc-4-amino-2-chlorobenzoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract & Introduction

N-Fmoc-4-amino-2-chlorobenzoic acid is a key synthetic intermediate in medicinal chemistry and materials science, often employed as a rigid linker or a non-canonical building block in peptide and small molecule synthesis. The successful incorporation of this moiety hinges on the efficient formation of an amide bond at its carboxylic acid position. However, direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, primarily due to the rapid formation of a non-reactive ammonium carboxylate salt.[1][2]

This application note provides a comprehensive guide to the standard coupling protocols for this compound. We will delve into the chemical principles of carboxylic acid activation, compare common coupling strategies, and present a detailed, field-proven protocol using a state-of-the-art coupling reagent. This guide is designed to empower researchers to achieve high-yield, high-purity coupling outcomes with this valuable synthetic precursor.

The Principle of Carboxylic Acid Activation

The core strategy for forming an amide bond under mild conditions is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3][4] This process, known as "activation," transforms the carboxyl group into a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine.[3]

Modern peptide synthesis relies on in-situ activating reagents, which generate these reactive intermediates directly in the reaction vessel.[5] These reagents are broadly categorized into two main classes: carbodiimides and onium salts (aminium/uronium and phosphonium).

-

Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] While effective, this intermediate can sometimes rearrange into a non-reactive N-acylurea. To mitigate this and reduce potential racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included to trap the intermediate as a more stable, yet still highly reactive, active ester.[6]

-

Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents, which include aminium and phosphonium salts, have become the gold standard for efficiency and suppression of side reactions.[3][5] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), they react with the carboxylic acid to directly form the corresponding HOBt, HOAt, or other active esters.[5][7] Reagents like HATU, which generate a highly reactive OAt ester, are particularly effective for coupling sterically hindered or electronically deactivated amino acids.[5][7]

Given the presence of the ortho-chloro substituent on this compound, which can impart some steric hindrance, a high-efficiency onium salt reagent is recommended.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical for the success of the synthesis.[3] The following table summarizes the parameters for several common reagents suitable for coupling this compound.

| Coupling Reagent | Molar Equivalents (Reagent:Acid:Base) | Recommended Base | Typical Reaction Time | Key Considerations & Byproducts |

| HATU | 1.0 : 1.0 : 2.0 | DIPEA, NMM | 15 min - 2 hours | Highly efficient, low racemization.[7] Ideal for hindered systems. Byproducts are water-soluble. |

| HBTU | 1.0 : 1.0 : 2.0 | DIPEA, NMM | 30 min - 4 hours | Robust and cost-effective alternative to HATU.[6] Can form a guanidinium cap on the amine if used in excess. |

| HCTU | 1.0 : 1.0 : 2.0 | DIPEA, NMM | 15 min - 2 hours | More reactive and soluble than HBTU. Excellent for rapid couplings. |

| DIC/HOBt | 1.1 : 1.0 : 1.1 | N/A | 1 - 6 hours | A classic, cost-effective method. The byproduct, dicyclohexylurea (DCU), is insoluble in many solvents, complicating purification. Using DIC produces a soluble urea byproduct. |

Visualization of the Coupling Workflow

The general experimental procedure follows a logical sequence from activation to purification.

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. 肽偶联剂选择指南 [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

Application Note: Optimizing Fmoc Deprotection for 4-Amino-2-chlorobenzoic Acid Derivatives in Advanced Peptide Synthesis

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability. However, its removal from sterically hindered and electron-deficient anilines, such as derivatives of 4-amino-2-chlorobenzoic acid, presents significant synthetic challenges. The electron-withdrawing nature of the chloro and carboxyl groups decreases the nucleophilicity of the amino group, making standard deprotection protocols often sluggish and incomplete. This application note provides a comprehensive guide to understanding and overcoming these challenges, offering a range of detailed protocols from standard to highly forcing conditions. We will explore the mechanistic basis for difficult deprotection and provide field-proven strategies to ensure efficient and complete Fmoc removal for this important class of synthetic building blocks.

Introduction: The Challenge of "Difficult" Fmoc Deprotections

The Fmoc group is prized for its cleavage under mild basic conditions, typically using a solution of a secondary amine like piperidine in a polar aprotic solvent.[1] The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, initiated by the abstraction of the acidic proton on the fluorene ring's C9 position.[2][3] This is followed by β-elimination to release the free amine, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to drive the reaction to completion.[1][4]

However, the electronic and steric environment of the nitrogen atom significantly influences the kinetics of this deprotection. For derivatives of 4-amino-2-chlorobenzoic acid, two key factors conspire to make Fmoc removal challenging:

-

Electronic Effects: The presence of two electron-withdrawing groups (the 2-chloro and 4-carboxyl substituents) on the aromatic ring significantly reduces the electron density on the nitrogen atom. This lowers the basicity (pKa) of the aniline, which can slow the rate of subsequent coupling reactions, and can also impact the kinetics of the deprotection itself.

-

Steric Hindrance: The ortho-chloro substituent provides considerable steric bulk around the amino group, potentially impeding the approach of the base and slowing the initial proton abstraction step.

These combined effects mean that standard deprotection conditions, such as 20% piperidine in N,N-dimethylformamide (DMF), may result in incomplete Fmoc removal. This leads to the formation of deletion sequences in peptide synthesis, complicating purification and reducing overall yield.[4] Therefore, more robust and optimized conditions are required.

Mechanistic Considerations for Enhanced Deprotection

To overcome the challenge of deprotecting these hindered, electron-deficient anilines, the strategy must focus on accelerating the rate-limiting proton abstraction step. This can be achieved by increasing the basicity of the deprotection solution.

Caption: E1cB mechanism of Fmoc deprotection.

A common and highly effective approach is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic amidine base.[5] While piperidine has a pKa of around 11.1, DBU is significantly more basic (pKa ~13.5 in acetonitrile). This increased basicity allows for much faster abstraction of the fluorenyl proton, dramatically accelerating the overall deprotection rate.[5]

Because DBU is non-nucleophilic, it cannot efficiently trap the resulting dibenzofulvene (DBF) byproduct.[5] The accumulation of electrophilic DBF can lead to side reactions, including re-attachment to the newly liberated amine. Therefore, DBU is almost always used in conjunction with a nucleophilic scavenger. Piperidine or piperazine are excellent choices for this role.[6]

Comparative Protocols for Fmoc Deprotection

The choice of deprotection protocol depends on the specific derivative and the observed difficulty of Fmoc removal. It is recommended to start with the standard conditions and move to more forcing conditions if incomplete deprotection is observed.

Monitoring the Reaction: For difficult sequences, it is highly advisable to monitor the deprotection reaction. This can be done by collecting the flow-through from the reaction vessel and measuring the absorbance of the DBF-amine adduct, which has a characteristic UV absorption maximum around 300-302 nm. A plateau in absorbance indicates the completion of the reaction.

| Protocol ID | Deprotection Cocktail | Recommended Use Case | Key Advantages | Potential Issues |

| P-STD | 20% (v/v) Piperidine in DMF | Initial screening; substrates with moderate steric/electronic effects. | Widely used standard, mild conditions. | May be too slow or ineffective for highly deactivated systems. |

| P-EXT | 50% (v/v) Piperidine in DMF | Moderately difficult deprotections where P-STD is incomplete. | Increased base concentration can improve kinetics. | Higher risk of base-mediated side reactions (e.g., aspartimide formation). |

| DBU-P-1 | 2% (v/v) DBU, 2% (v/v) Piperidine in DMF | Difficult deprotections; sterically hindered and electron-deficient anilines. | Very rapid deprotection kinetics.[5] | DBU can catalyze aspartimide formation if Asp residues are present. |

| DBU-PZ-2 | 2% (v/v) DBU, 5% (w/v) Piperazine in NMP | Very difficult deprotections; aggregation-prone sequences. | Excellent for rapid deprotection and minimizing certain side reactions.[6] | Piperazine can form insoluble DBF adducts in DMF; NMP is preferred. |

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DBU and piperidine are corrosive and toxic.

Protocol P-STD: Standard Conditions

-

Resin Preparation: If starting from a solid-phase synthesis, swell the Fmoc-protected resin-bound substrate in DMF (approx. 10 mL per gram of resin) for 30 minutes. Drain the solvent.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Reaction: Agitate the mixture at room temperature for an initial 3 minutes. Drain the solution.

-

Second Treatment: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine and the DBF adduct.

-

Verification: Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine. If the test is negative or weak, repeat the deprotection or move to a stronger protocol.

Protocol DBU-P-1: Enhanced Conditions with DBU/Piperidine

-

Resin Preparation: Swell the Fmoc-protected resin-bound substrate in DMF as described in P-STD.

-

Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.

-

Deprotection: Add the DBU/piperidine/DMF solution to the resin.

-

Reaction: Agitate the mixture at room temperature. Reaction times are typically much shorter; monitor the reaction after 5 minutes. For very hindered substrates, extend the time to 15-30 minutes. A two-step treatment (e.g., 2 min + 5 min) is often effective.[5]

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 6 x 10 mL/g resin).

-

Verification: Perform a Kaiser test to confirm complete deprotection.

Caption: Decision workflow for selecting a deprotection protocol.

Troubleshooting and Final Considerations

-

Incomplete Deprotection: If a Kaiser test remains negative after applying Protocol DBU-PZ-2, peptide aggregation may be the primary issue, rather than the deprotection chemistry itself. Consider using chaotropic agents or switching to a more solvating solvent like N-methylpyrrolidone (NMP).[1][2]

-

Side Reactions: For sequences containing aspartic acid, the use of DBU may increase the risk of aspartimide formation.[5] In such cases, using lower concentrations of DBU with extended reaction times or adding a weak acid like formic acid (0.5-1%) to the DBU/piperazine cocktail can help mitigate this side reaction.[6]

-

Solvent Purity: The purity of the solvent (DMF or NMP) is critical. Amine impurities in old or low-grade DMF can cause premature, slow deprotection of the Fmoc group during other steps of the synthesis.[2] Always use high-purity, peptide-synthesis-grade solvents.

Conclusion

The Fmoc deprotection of 4-amino-2-chlorobenzoic acid derivatives requires careful consideration of the substrate's unique electronic and steric properties. While standard piperidine-based protocols may suffice for some derivatives, the use of stronger base systems, particularly DBU in combination with a nucleophilic scavenger like piperidine or piperazine, provides a robust and reliable method for achieving complete deprotection in challenging cases. By understanding the underlying mechanism and systematically applying the protocols outlined in this note, researchers can efficiently incorporate these valuable building blocks into complex molecules, advancing research in medicinal chemistry and drug development.

References

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(10), 15886-15905. [Link]

- Miranda, L. P., & Alewood, P. F. (2000). Challenges for the synthesis of peptides and proteins. Peptide Science, 55(3), 217-257. (While not directly cited, this provides background context on general SPPS challenges).

-

Isidro-Llobet, A., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(10), 15886-15905. [Link]

-

Góngora-Benítez, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 217–227. [Link]

-

ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. [Link]

-

Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. [Link]

-

Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24, 4887-4896. [Link]

-

Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4896. [Link]

-

Kumar, V., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5, 104417-104425. [Link]

-

Florida Atlantic University (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. FAU Digital Library. [Link]

-

ResearchGate. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

Hartrampf, N., et al. (2017). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Organic Letters, 19(16), 4247–4250. [Link]

- Google Patents. (n.d.). Method for the fmoc group cleavage.

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Aapptec. (n.d.). Fmoc Removal with DBU. Technical Support Information Bulletin 1173. [Link]

Sources

- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. renyi.hu [renyi.hu]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Efficient Loading of N-Fmoc-4-amino-2-chlorobenzoic Acid onto 2-Chlorotrityl Resin

<

Abstract

This application note provides a comprehensive and technically detailed guide for the efficient loading of N-Fmoc-4-amino-2-chlorobenzoic acid onto 2-chlorotrityl chloride (2-CTC) resin. This process is a critical initial step in solid-phase peptide synthesis (SPPS) for the production of peptides with a C-terminal carboxylic acid.[1][2] The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and outlines methods for the accurate determination of resin loading efficiency.

Introduction: The Strategic Importance of 2-Chlorotrityl Resin in SPPS

The foundation of successful solid-phase peptide synthesis lies in the effective anchoring of the first amino acid to an insoluble polymer support.[3][4] The choice of resin is paramount, as it dictates the conditions for both peptide chain elongation and final cleavage. 2-Chlorotrityl chloride (2-CTC) resin has emerged as a preferred solid support for the synthesis of peptide acids due to several key advantages.[1][5]

Key Advantages of 2-CTC Resin:

-

Mild Cleavage Conditions: The extreme acid lability of the trityl ester linkage allows for the detachment of the synthesized peptide from the resin under very mild acidic conditions, often using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] This preserves acid-sensitive protecting groups on the peptide side chains.

-

Suppression of Racemization: The steric hindrance provided by the bulky trityl group minimizes the risk of racemization of the C-terminal amino acid during the loading step.[6]

-

Inhibition of Diketopiperazine Formation: The bulky nature of the 2-CTC linker also effectively suppresses the formation of diketopiperazine, a common side reaction, particularly with C-terminal proline residues.[1][6]

This guide focuses on the loading of this compound, a non-standard amino acid derivative. The protocols provided are optimized to ensure high loading efficiency and to maintain the integrity of both the amino acid and the resin.

The Chemistry of Loading: An SN1 Mechanism

The attachment of a carboxylic acid, such as this compound, to 2-chlorotrityl chloride resin proceeds via a nucleophilic substitution reaction, specifically an SN1 mechanism.

The process unfolds in the following manner:

-

Carbocation Formation: The 2-chlorotrityl chloride group on the resin, in the presence of a non-nucleophilic base, readily dissociates to form a stable trityl carbocation. This is the rate-determining step of the reaction. The stability of this carbocation is attributed to the delocalization of the positive charge over the three phenyl rings.

-

Nucleophilic Attack: The carboxylate anion of the this compound, generated by the base, then acts as a nucleophile and attacks the electrophilic trityl carbocation.

-

Ester Bond Formation: This attack results in the formation of a covalent ester bond, securely anchoring the amino acid to the resin.

A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial for this reaction.[7] These bases are capable of deprotonating the carboxylic acid to form the reactive carboxylate anion but are too bulky to compete with the carboxylate as a nucleophile and attack the trityl carbocation themselves. This selectivity is vital for achieving a high loading efficiency.

Experimental Protocols

Materials and Reagents

For successful and reproducible results, the use of high-quality, anhydrous reagents and solvents is imperative. The 2-CTC resin is particularly sensitive to moisture, which can lead to the formation of an inactive alcohol on the resin surface, thereby reducing the loading capacity.[1][8]

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Recommended: Sigma-Aldrich, Aapptec | Ensure the resin is stored in a desiccator. |

| This compound | ≥97% purity | Recommended: Sigma-Aldrich | Store in a cool, dark, and dry place. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a freshly opened bottle or a solvent purification system. |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade, ≥99.5% | Sigma-Aldrich | Store under an inert atmosphere. |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich | For capping unreacted sites. |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Sigma-Aldrich | For washing and Fmoc deprotection. |

| Piperidine | Reagent grade, ≥99% | Sigma-Aldrich | For Fmoc deprotection. |

Pre-Loading Preparation: Resin Activation (Optional but Recommended)

Over time, or if not stored under strictly anhydrous conditions, 2-CTC resin can react with atmospheric moisture, converting the active chloride sites to inactive hydroxyl groups.[8] To ensure maximum loading capacity, a pre-activation step is recommended, especially for older batches of resin.

Protocol for Resin Activation:

-

Suspend the 2-CTC resin in anhydrous DCM (approximately 10 mL per gram of resin).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents relative to the theoretical resin loading) and pyridine (2.4 equivalents) to the cooled suspension. Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release HCl gas.[8]

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.

-

Filter the resin and wash it thoroughly with anhydrous DCM (6 times) to remove all traces of the activating reagents.

-

Dry the activated resin under vacuum.

Step-by-Step Loading Procedure

This protocol is designed for a 1 g scale of 2-chlorotrityl chloride resin. Adjustments can be made proportionally for different scales.

-

Resin Swelling: Place 1 g of 2-CTC resin in a suitable reaction vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[7][9]

-

Preparation of the Amino Acid Solution: In a separate flask, dissolve 2 equivalents of this compound (relative to the theoretical loading of the resin) in a minimal amount of anhydrous DCM. If solubility is an issue, a small volume of anhydrous DMF can be added dropwise until the solid dissolves completely.[9]

-

Addition of Base: To the amino acid solution, add 4 equivalents of DIPEA (relative to the amino acid).[9]

-

Loading Reaction: Drain the DCM from the swollen resin and immediately add the amino acid/DIPEA solution to the resin.

-

Reaction Incubation: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored, but this duration is generally sufficient for near-complete loading.

-

Capping of Unreacted Sites: To block any remaining reactive trityl chloride sites, add anhydrous methanol (approximately 1 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.[1][9] This step is crucial to prevent the formation of deletion sequences in the subsequent peptide synthesis.

-

Washing the Loaded Resin: Filter the resin and wash it sequentially with DCM (3 times), DMF (3 times), and finally with methanol (3 times). For each wash, use enough solvent to create a slurry and agitate for a few minutes before filtering.

-

Drying: Dry the loaded resin under high vacuum to a constant weight.

Visual Workflow of the Loading Protocol

Caption: Experimental workflow for loading this compound onto 2-CTC resin.

Quantification of Resin Loading

Accurate determination of the loading efficiency is critical for the subsequent steps of peptide synthesis, as all reagent calculations will be based on this value. The most common and reliable method is the spectrophotometric quantification of the Fmoc group cleaved from a known mass of the loaded resin.

Fmoc Cleavage Protocol for Quantification

-

Accurately weigh a small amount of the dry, loaded resin (approximately 5-10 mg) into a small vial.

-

Add a 20% (v/v) solution of piperidine in DMF (2 mL) to the resin.

-

Agitate the mixture for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.

-

Allow the resin to settle and carefully transfer the supernatant to a volumetric flask.

-

Wash the resin with DMF (2 x 2 mL) and combine the washings with the supernatant in the volumetric flask.

-

Bring the solution to a final volume of 10 mL with DMF and mix thoroughly.

-

Take an aliquot of this solution and dilute it further with DMF to an appropriate concentration for UV-Vis spectrophotometry. A 1:10 dilution is often suitable.

-

Measure the absorbance of the diluted solution at 301 nm against a blank of the piperidine/DMF solution that has been similarly diluted.

Calculation of Loading Efficiency

The loading of the resin is calculated using the Beer-Lambert law (A = εbc), where:

-

A is the measured absorbance at 301 nm.

-

ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 M-1cm-1).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the adduct in the cuvette.

The loading in mmol/g can be calculated using the following formula:

Loading (mmol/g) = (A × Vinitial × Dilution Factor) / (ε × b × m)

Where:

-

Vinitial is the initial volume of the piperidine/DMF solution (in L).

-

Dilution Factor is the factor by which the initial solution was diluted for measurement.

-

m is the mass of the resin used (in g).

Sample Data and Calculation

| Parameter | Value |

| Mass of resin (m) | 0.005 g |

| Initial volume (Vinitial) | 0.010 L |

| Dilution Factor | 10 |

| Absorbance (A) | 0.650 |

| Molar extinction coefficient (ε) | 7800 M-1cm-1 |

| Path length (b) | 1 cm |

Calculation:

Loading (mmol/g) = (0.650 × 0.010 L × 10) / (7800 M-1cm-1 × 1 cm × 0.005 g) Loading (mmol/g) = 0.833 mmol/g

Chemical Reaction and Mechanism Diagram

Caption: Reaction mechanism for loading this compound onto 2-CTC resin.

Conclusion

The successful loading of this compound onto 2-chlorotrityl resin is a foundational step for the synthesis of peptides incorporating this non-standard amino acid. The protocols outlined in this application note, when followed with attention to the use of anhydrous conditions and high-quality reagents, will consistently yield high loading efficiencies. The provided methodologies for resin activation and accurate loading quantification are crucial for ensuring the fidelity and success of subsequent solid-phase peptide synthesis endeavors.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Góngora-Benítez, M., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6586. [Link]

-

Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec. Retrieved from [Link]

-

Peptideweb.com. Loading protocols. Peptideweb.com. Retrieved from [Link]

-

ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?. ResearchGate. Retrieved from [Link]

-

Almac Group. Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac Group. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Advantages of 2-Chlorotrityl Chloride Resin in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. CSBio. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

Sources

- 1. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. csbiochina.com [csbiochina.com]

- 4. csbio.com [csbio.com]

- 5. nbinno.com [nbinno.com]

- 6. almacgroup.com [almacgroup.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. peptideweb.com [peptideweb.com]

Application Note: A Robust HPLC Purification Method for Peptides Incorporating 4-amino-2-chlorobenzoic Acid

Abstract

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 4-amino-2-chlorobenzoic acid (Acba), a non-proteinogenic amino acid, introduces unique structural constraints and physicochemical characteristics due to its aromatic and halogenated nature. However, these same properties present significant challenges for purification, primarily due to increased hydrophobicity. This application note provides a detailed, field-proven protocol for the efficient purification of Acba-containing peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the scientific rationale behind column selection, mobile phase optimization, and gradient design, offering researchers a comprehensive guide to achieving high-purity peptides for downstream applications in drug discovery and development.

Introduction: The Purification Challenge of Acba-Containing Peptides

Solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of custom peptides.[1] This technique involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin.[1][2] While SPPS is highly efficient, the final product is a crude mixture containing the target peptide alongside deletion sequences, truncated fragments, and byproducts from side reactions.[3] Consequently, robust purification is a critical downstream step.

The introduction of 4-amino-2-chlorobenzoic acid (Acba) into a peptide sequence significantly increases its hydrophobicity. This is due to the presence of the benzene ring and the chlorine atom. This enhanced hydrophobicity can lead to several purification challenges:

-

Strong Retention: The peptide may bind very tightly to the reverse-phase column, requiring high concentrations of organic solvent for elution.

-

Poor Solubility: The crude peptide may be difficult to dissolve in the initial aqueous mobile phase, leading to precipitation and sample loss.

-

Peak Tailing: Interactions between the peptide and the stationary phase can be complex, resulting in broad, asymmetric peaks and poor resolution.

This guide addresses these challenges by providing a systematic approach to developing a tailored RP-HPLC purification method for Acba-containing peptides.

The Principle of Reverse-Phase HPLC for Peptide Purification

Reverse-phase HPLC is the predominant technique for peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent sample recovery.[3][4][5] The separation is based on the differential partitioning of peptides between a non-polar (hydrophobic) stationary phase, typically silica particles modified with alkyl chains (e.g., C18, C8, or C4), and a polar mobile phase.[3][4][6]

Peptides are loaded onto the column in a mobile phase with a low organic solvent concentration, promoting their binding to the hydrophobic stationary phase.[3] A gradient of increasing organic solvent (typically acetonitrile) is then applied, which progressively weakens the hydrophobic interactions, allowing the peptides to elute in order of increasing hydrophobicity.[3]

An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase.[7] TFA serves two crucial functions: it protonates acidic residues and forms ion pairs with basic residues, neutralizing their charges and increasing the peptide's overall hydrophobicity and retention. This also improves peak shape by minimizing secondary ionic interactions with the silica support.

Experimental Workflow for Purification

The overall workflow for the purification of an Acba-containing peptide, from crude product to pure fraction, is outlined below.

Caption: Overall workflow for the purification of Acba-containing peptides.

Detailed Protocol

Materials and Reagents

-

Crude Acba-containing peptide (post-SPPS and cleavage)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), sequencing grade

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reverse-phase HPLC column (see Table 1 for recommendations)

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector

-

Fraction collector

-

Lyophilizer

Sample Preparation

The high hydrophobicity of Acba-containing peptides can make them difficult to dissolve directly in aqueous solutions.

-

Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[8]

-

Dilution: Slowly add Mobile Phase A (see section 4.4) to the dissolved peptide with vortexing until the final concentration is suitable for injection (typically 1-5 mg/mL). The final percentage of the strong solvent should be kept as low as possible to ensure the peptide binds to the column upon injection.

-

Filtration: Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.22 µm syringe filter to prevent column clogging.

Column Selection

The choice of stationary phase is critical for resolving the target peptide from impurities. Due to the hydrophobic nature of Acba, a less retentive column is often a good starting point to avoid excessively long run times and broad peaks.

| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Rationale for Acba-Peptides |

| C8 (Octylsilane) | 5 - 10 | 100 - 300 | Recommended starting point. Provides a good balance of hydrophobicity for retaining the Acba-peptide while allowing for elution with reasonable organic solvent concentrations. |

| C4 (Butylsilane) | 5 - 10 | 100 - 300 | Ideal for very hydrophobic peptides. Reduces the risk of irreversible binding and can improve peak shape.[8] |

| Phenyl | 5 - 10 | 100 - 300 | Offers alternative selectivity through π-π interactions with the aromatic ring of Acba, which can be beneficial for separating closely related impurities.[8] |

| C18 (Octadecylsilane) | 5 - 10 | 100 - 300 | Can be used, but may lead to very strong retention. A shallow gradient will be necessary. |

Table 1. Recommended HPLC columns for the purification of Acba-containing peptides.

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

Rationale: Acetonitrile is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency.[9] TFA acts as an ion-pairing agent to improve retention and peak shape.[7]

Gradient Elution Method

A shallow gradient is often necessary to effectively separate peptides with similar hydrophobicities.[9][10]

-

Scouting Run: Perform an initial broad gradient (e.g., 5% to 95% B over 30 minutes) with a small injection of the crude material to determine the approximate elution time of the target peptide.

-

Optimized Gradient: Design a shallower gradient around the elution point observed in the scouting run. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 40 minutes will provide much better resolution.[10]

Example Optimized Gradient:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 70 | 30 | 10.0 |

| 40 | 50 | 50 | 10.0 |

| 42 | 0 | 100 | 10.0 |

| 47 | 0 | 100 | 10.0 |

| 49 | 70 | 30 | 10.0 |

| 55 | 70 | 30 | 10.0 |

Table 2. Example optimized gradient for a semi-preparative purification. Flow rates should be adjusted based on column diameter.

Detection and Fraction Collection

-

Detection: Monitor the column effluent at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, and Acba). The ratio of absorbances can help distinguish the target peptide from impurities.

-

Fraction Collection: Collect fractions across the eluting peaks. The collection volume should be small enough to ensure that purity is not compromised by collecting across multiple, poorly resolved peaks.

Post-Purification Analysis and Recovery

-

Purity Assessment: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide in each fraction.

-

Pooling: Combine the fractions that meet the desired purity level.

-

Lyophilization: Freeze the pooled fractions and lyophilize to remove the mobile phase, yielding the pure peptide as a white, fluffy powder.

Mechanistic Insights and Troubleshooting

Understanding the interactions within the column is key to troubleshooting purification issues.

Caption: Molecular interactions governing the separation of Acba-peptides.

Troubleshooting Common Issues:

-

Problem: Peak Tailing

-

Cause: Secondary interactions with the silica matrix or poor mass transfer.

-

Solution: Ensure TFA concentration is sufficient (0.1%). Consider using a different brand of column with higher purity silica.[4] A slightly elevated column temperature (e.g., 30-40 °C) can also improve peak shape.

-

-

Problem: No Elution or Very Broad Peak

-

Cause: The peptide is too hydrophobic for the selected column/gradient.

-

Solution: Switch to a less retentive column (e.g., from C8 to C4 or Phenyl).[8] Increase the final concentration of Mobile Phase B in the gradient. Consider adding a small percentage of isopropanol to Mobile Phase B to increase its eluotropic strength.[11]

-

-

Problem: Poor Resolution of Target and Impurity

Conclusion

The purification of peptides containing the hydrophobic, unnatural amino acid 4-amino-2-chlorobenzoic acid requires a thoughtful and systematic approach. By understanding the principles of reverse-phase chromatography and the specific challenges posed by Acba, researchers can develop robust and efficient purification protocols. The key to success lies in careful sample preparation, selection of a moderately hydrophobic stationary phase like C8 or C4, and the optimization of a shallow elution gradient. The methods outlined in this application note provide a solid foundation for achieving the high-purity Acba-containing peptides necessary for advancing research and drug development.

References

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

- HPLC Analysis and Purification of Peptides. (2011). In The Protein Protocols Handbook (pp. 1059-1081). Humana Press.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- How can I get a proper HPLC for hydrophobic peptide? (2014).

- HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.

- Reverse-phase HPLC Peptide Purification. (n.d.).

- Optimizing a mobile phase gradient for peptide purification using flash column chrom

- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent.

- Purification of naturally occurring peptides by reversed-phase HPLC. (2009). Methods in Molecular Biology, 548, 29-44.

- HPLC method for hydrophobic peptide from antibody digest. (2010).

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. hplc.eu [hplc.eu]

- 5. researchgate.net [researchgate.net]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 10. biotage.com [biotage.com]

- 11. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Coupling Efficiency of N-Fmoc-4-amino-2-chlorobenzoic Acid

Welcome to the Technical Support Center for N-Fmoc-4-amino-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this sterically hindered and electronically deactivated building block in peptide synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal coupling efficiency in your experiments.

Introduction: The Challenge of Coupling this compound

This compound is a valuable building block for the synthesis of complex peptides and peptidomimetics, often used to introduce conformational constraints or specific pharmacophoric features. However, its structure presents inherent challenges to standard solid-phase peptide synthesis (SPPS) protocols. The presence of a chloro-substituent ortho to the carboxylic acid group, combined with the electron-withdrawing nature of the Fmoc-protected amino group, leads to both steric hindrance and electronic deactivation. This can result in significantly reduced coupling efficiency, leading to truncated sequences and difficult purifications.

This guide will walk you through the common issues encountered when using this reagent and provide field-proven solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard coupling protocol with DIC/HOBt resulted in very low coupling efficiency for this compound. What is the underlying cause?

A1: The poor coupling efficiency you are observing is likely due to a combination of steric hindrance and electronic deactivation inherent to the structure of this compound.

-

Steric Hindrance: The chlorine atom at the ortho position to the carboxylic acid creates significant steric bulk, physically impeding the approach of the activated carboxyl group to the resin-bound amine.

-

Electronic Deactivation: The aromatic ring and the chloro-substituent are electron-withdrawing, which reduces the nucleophilicity of the carboxylate upon activation. This makes the subsequent nucleophilic attack by the amine less favorable.

Standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) are often insufficiently reactive to overcome these hurdles.[1]

Q2: What are the recommended coupling reagents and conditions for improving the coupling efficiency of this hindered amino acid?

A2: For difficult couplings involving sterically hindered and electronically deactivated amino acids, more potent activating reagents are required. We recommend switching to a uronium/aminium or phosphonium salt-based coupling reagent.

| Coupling Reagent | Additive | Base | Key Advantages |

| HATU | HOAt | DIPEA or Collidine | Generally considered the most efficient for difficult couplings due to the formation of a highly reactive OAt-ester. The aza-group in HOAt can also catalyze the coupling reaction.[1][2] |